molecular formula C6H6O3 B010569 3-Oxocyclopent-1-enecarboxylic acid CAS No. 108384-36-7

3-Oxocyclopent-1-enecarboxylic acid

Cat. No.: B010569
CAS No.: 108384-36-7
M. Wt: 126.11 g/mol
InChI Key: OVRALHWIAFCVSV-UHFFFAOYSA-N
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Description

3-Oxocyclopent-1-enecarboxylic acid is an organic compound with the molecular formula C6H6O3. It is characterized by a cyclopentene ring with a ketone and a carboxylic acid functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxocyclopent-1-enecarboxylic acid typically involves the oxidation of cyclopentene derivatives. One common method is the oxidation of cyclopent-2-en-1-one using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . The reaction proceeds through the formation of an intermediate diol, which is further oxidized to yield the desired product.

Industrial Production Methods: Industrial production of this compound often employs catalytic oxidation processes. These methods utilize metal catalysts such as palladium or platinum to facilitate the oxidation of cyclopentene derivatives under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Oxocyclopent-1-enecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alcohols (for esterification), amines (for amidation)

Major Products:

    Oxidation: Dicarboxylic acids

    Reduction: Cyclopent-1-enecarboxylic acid

    Substitution: Esters, amides

Scientific Research Applications

3-Oxocyclopent-1-enecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of cyclopentene derivatives and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the biosynthesis of natural products.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.

    Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science

Mechanism of Action

The mechanism of action of 3-Oxocyclopent-1-enecarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily attributed to the presence of the ketone and carboxylic acid functional groups. These groups can participate in hydrogen bonding, nucleophilic attacks, and other chemical interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Uniqueness: 3-Oxocyclopent-1-enecarboxylic acid is unique due to the combination of the ketone and carboxylic acid functional groups on a cyclopentene ring. This dual functionality allows for a wide range of chemical transformations and applications, making it a valuable compound in both research and industry .

Properties

IUPAC Name

3-oxocyclopentene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O3/c7-5-2-1-4(3-5)6(8)9/h3H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRALHWIAFCVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910708
Record name 3-Oxocyclopent-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108384-36-7
Record name 3-Oxocyclopent-1-ene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
3-Oxocyclopent-1-enecarboxylic acid

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